Panacyl bromide

Vue d'ensemble

Description

Panacyl bromide, also known as 2-bromo-1-phenylethanone, is an organic compound with the chemical formula C8H7BrO. This colorless solid is a powerful lachrymator, meaning it can cause tearing and irritation of the eyes. It is a useful precursor to other organic compounds and has been utilized in various chemical reactions and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Panacyl bromide is typically prepared by the bromination of acetophenone. The reaction involves the addition of bromine to acetophenone in the presence of a catalyst, resulting in the formation of this compound and hydrogen bromide as a byproduct . The reaction can be represented as follows:

C6H5C(O)CH3+Br2→C6H5C(O)CH2Br+HBr

Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Panacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

Reduction: this compound can be reduced to 2-phenylethanol using reducing agents like lithium aluminum hydride.

Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups, forming various heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or ethanol.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are used as reducing agents.

Condensation Reactions: Reagents like malononitrile and ethyl acetoacetate are used in the presence of bases like sodium ethoxide.

Major Products Formed:

Nucleophilic Substitution: Substituted phenylethanones.

Reduction: 2-Phenylethanol.

Condensation Reactions: Various heterocyclic compounds, such as imidazoles and oxazoles.

Applications De Recherche Scientifique

Panacyl bromide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound derivatives are used in the study of enzyme mechanisms and protein modifications.

Medicine: It is utilized in the synthesis of biologically active molecules with potential therapeutic applications.

Industry: this compound is employed in the production of dyes, fragrances, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of Panacyl bromide involves its reactivity as an electrophile. The bromine atom in this compound is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a valuable intermediate in various chemical reactions. In biological systems, this compound can modify proteins by reacting with nucleophilic amino acid residues, leading to changes in protein function and activity .

Comparaison Avec Des Composés Similaires

- Phenacyl chloride (2-chloro-1-phenylethanone)

- Phenacyl iodide (2-iodo-1-phenylethanone)

- Benzyl bromide (bromomethylbenzene)

- Benzoyl bromide (bromobenzoyl chloride)

Activité Biologique

Panacyl bromide, a compound derived from phenacyl bromide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and therapeutic potential of this compound, supported by recent research findings and case studies.

Synthesis of this compound

This compound is synthesized through the reaction of phenacyl bromide with various nucleophiles, often leading to the formation of thiazole-linked hybrids. The process typically involves the use of catalysts such as tetrabutylammonium hexafluorophosphate (Bu4NPF6) to enhance yields and reaction rates.

Key Reaction Conditions:

- Reagents : Phenacyl bromide and thioamides/thiourea.

- Catalyst : Tetrabutylammonium hexafluorophosphate.

- Reaction Time : Approximately 17 minutes at room temperature.

- Yield : High yields of thiazole derivatives are obtained, indicating efficient synthesis methods .

Biological Activities

The biological activities of this compound derivatives have been extensively studied, revealing significant potential in several therapeutic areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole-linked hybrids derived from this compound. For instance, compounds synthesized from phenacyl bromides demonstrated potent inhibitory effects on cancer cell lines, particularly against MCF-7 (breast cancer) and WM266.4 (melanoma) cells.

Antimicrobial Activity

This compound derivatives also exhibit notable antimicrobial properties. One study reported that specific thiazole hybrids showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound derivatives. For example:

- Anticancer Screening : A series of synthesized compounds were evaluated for their anticancer effects using in vitro assays. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like sorafenib.

- Molecular Docking Studies : Computational studies have been employed to predict binding interactions between this compound derivatives and target proteins involved in cancer progression. These studies support the observed biological activities and provide insights into structure–activity relationships (SAR).

Propriétés

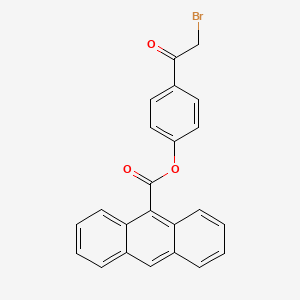

IUPAC Name |

[4-(2-bromoacetyl)phenyl] anthracene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrO3/c24-14-21(25)15-9-11-18(12-10-15)27-23(26)22-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)22/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXHFBODVCCJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OC4=CC=C(C=C4)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241433 | |

| Record name | Panacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94345-04-7 | |

| Record name | Panacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094345047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of panacyl bromide, and what are its downstream effects?

A1: this compound acts as an alkylating agent that reacts with carboxylic acid groups [, , ]. This reaction forms a stable ester linkage, converting non-fluorescent carboxylic acids into fluorescent panacyl ester derivatives [, , ]. This derivatization enhances their detectability in fluorescence-based detection systems, particularly in High-Performance Liquid Chromatography (HPLC) [, , ].

Q2: What is the structural characterization of this compound?

A2: this compound, also known as α-bromo-p-phenylacetophenone, has the molecular formula C14H11BrO and a molecular weight of 275.14 g/mol. While specific spectroscopic data is not provided in the research excerpts, its structure suggests characteristic peaks in NMR and IR spectra, especially for the aromatic rings, the ketone group, and the bromine substituent.

Q3: How is this compound utilized in analytical chemistry, particularly in the context of prostaglandin and fatty acid analysis?

A3: this compound is a valuable derivatizing agent for analyzing prostaglandins and fatty acids using HPLC [, , , ]. Researchers utilize its reactivity with carboxylic acids to form fluorescent panacyl esters, enabling sensitive detection and quantification of these lipids in biological samples [, , , ].

Q4: What are some examples of analytical methods employing this compound for analyzing biological samples?

A4: Several studies demonstrate the application of this compound for analyzing biological samples. One research group developed a method for measuring prostaglandin G/H synthase and lipoxygenase activity in rat gastric mucosa by quantifying prostaglandin E2 and leukotriene C4/D4 levels after derivatization with this compound and subsequent HPLC analysis []. Another study focused on determining thromboxane B2 levels in human serum, involving derivatization with this compound and methoxyamine followed by reverse-phase HPLC with UV detection [].

Q5: Are there alternative fluorescent reagents for carboxylic acid derivatization?

A5: Yes, while this compound is commonly employed, other fluorescent reagents are available for carboxylic acid derivatization. For instance, researchers explored the use of 4-bromomethyl-7-methoxycoumarin and 7-[(chlorocarbonyl) methoxy]-4 methylcoumarin as alternative fluorescent probes for thromboxane B2 derivatization before HPLC analysis []. The choice of the optimal reagent depends on factors such as the specific analytes, desired sensitivity, and available instrumentation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.